molecular formula C4H6BrClO B104169 4-Bromobutyryl chloride CAS No. 927-58-2

4-Bromobutyryl chloride

Cat. No.: B104169
CAS No.: 927-58-2
M. Wt: 185.45 g/mol
InChI Key: LRTRXDSAJLSRTG-UHFFFAOYSA-N
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Description

4-Bromobutyryl chloride (CAS: 927-58-2) is a halogenated acyl chloride with the molecular formula C₄H₆BrClO and a molecular weight of 185.45 g/mol . It is a colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis. Its structure features a bromine atom at the terminal carbon of a four-carbon chain and a reactive acyl chloride group, enabling nucleophilic substitution and acylation reactions. Key applications include:

  • Fluorescent probe synthesis: Used to modify coumarin derivatives for hydrazine (N₂H₄) detection via substitution-cyclization reactions .
  • Pharmaceutical intermediates: Critical in synthesizing nitric oxide-releasing dexamethasone derivatives (e.g., NCX-1005) .
  • Polymer chemistry: Acts as a bromoacylating agent for betulin-based dimethacrylates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyryl chloride can be synthesized through the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyryl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Precursor for Carolic Acid
4-Bromobutyryl chloride is primarily utilized as a precursor for synthesizing carolic acid. This process involves reacting this compound with ethoxymagnesiomalonic ester, leading to the formation of carolic acid, which is a secondary metabolite found in plants like safflower and marigold .

Table 1: Synthesis of Carolic Acid

Reactants Reaction Conditions Product Yield
This compound + Ethoxymagnesiomalonic esterMulti-step reaction under controlled temperatureHigh yield

Pharmaceutical Applications

Synthesis of Bioactive Compounds
In pharmaceutical research, this compound has been employed to synthesize various bioactive molecules. Notably, it was used in developing 3,4,5-trisubstituted-1,2,4-triazole derivatives that exhibit significant alpha-glucosidase inhibitory activity. These derivatives show potential for managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes .

Case Study: Alpha-Glucosidase Inhibitors

  • Objective: Develop compounds with anti-diabetic properties.
  • Method: Synthesis of triazole derivatives using this compound.
  • Outcome: Compounds demonstrated significant inhibition of alpha-glucosidase.

Organic Synthesis Intermediates

Versatile Intermediate
As an acyl chloride, this compound participates in nucleophilic substitution reactions, allowing the introduction of a four-carbon chain with a terminal bromine group into various organic compounds . This makes it valuable in synthesizing diverse chemical entities across multiple fields.

Table 2: Nucleophilic Substitution Reactions

Reaction Type Nucleophile Used Product Formed
Nucleophilic acyl substitutionAmineAmide derivatives
Nucleophilic substitutionAlcoholEster derivatives

Agrochemical Applications

While less common than its pharmaceutical uses, this compound has potential applications in agrochemicals as an intermediate for synthesizing herbicides and pesticides. Its role as a building block for novel agrochemical agents is an area of ongoing research.

Mechanism of Action

The mechanism of action of 4-bromobutyryl chloride primarily involves its reactivity with nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

4-Chlorobutyryl Chloride (CAS: 4635-59-0)

  • Molecular formula : C₄H₆Cl₂O; Molecular weight : 140.99 g/mol .
  • Key differences :
    • Leaving group reactivity : The chlorine atom is a weaker leaving group compared to bromine, resulting in slower nucleophilic substitution reactions.
    • Applications : Less commonly used in fluorescence probes due to reduced reactivity with nucleophiles like hydrazine.
    • Stability : More stable under storage conditions due to lower reactivity .

2,4-Dibromobutyryl Chloride (CAS: 82820-87-9)

  • Molecular formula : C₄H₅Br₂ClO; Molecular weight : 264.35 g/mol .
  • Key differences: Substitution pattern: Two bromine atoms (positions 2 and 4) enable dual substitution pathways, offering synthetic flexibility. Reactivity: Higher electrophilicity due to electron-withdrawing bromine groups, but steric hindrance may limit accessibility.

Reactivity Comparison

Compound Leaving Group Reaction with N₂H₄ (Fluorescence Probes) Typical Yield in Substitution Reactions
4-Bromobutyryl chloride Bromine Rapid substitution-cyclization; "turn-on" fluorescence 83.6% (probe OCYB synthesis)
4-Chlorobutyryl chloride Chlorine Slower kinetics; requires harsher conditions Not reported for N₂H₄ detection
2,4-Dibromobutyryl chloride Bromine Potential for multiple substitutions; uncharacterized in probes No data available

Physicochemical Properties

Property This compound 4-Chlorobutyryl Chloride 2,4-Dibromobutyryl Chloride
Boiling point Not reported Not reported Not reported
Solubility Soluble in CH₂Cl₂, THF Similar to bromo analogue Likely similar
Stability Sensitive to moisture More stable Likely less stable

Fluorescent Probe Development

This compound’s bromine atom is critical in the design of coumarin-based probes (e.g., OCYB). Upon reaction with hydrazine:

Substitution : Bromine is replaced by hydrazine, initiating cyclization.

Fluorescence activation : Releases 7-hydroxycoumarin, enhancing fluorescence intensity by 4.69–4.60 eV (DFT calculations) .

Environmental utility : Detects N₂H₄ in river water with a limit of detection (LOD) of 10 μM .

In contrast, 4-chlorobutyryl chloride lacks the reactivity required for such "turn-on" mechanisms, underscoring bromine’s unique role .

Biological Activity

4-Bromobutyryl chloride (C₄H₆BrClO), a compound classified as an acyl chloride, is recognized for its significant role in organic synthesis, particularly as a precursor for various chemical reactions and products. This article explores the biological activity of this compound, focusing on its toxicological effects, applications in synthetic chemistry, and potential implications in biological research.

  • Molecular Formula: C₄H₆BrClO
  • Molecular Weight: 185.45 g/mol
  • Boiling Point: 102-103 °C (at 40 mmHg)
  • Flash Point: 91 °C
  • Density: 1.600 g/cm³
  • Refractive Index: 1.4920

Toxicological Profile

This compound is recognized for its hazardous nature. It can cause severe respiratory issues upon inhalation, including lung edema and reactive airways dysfunction syndrome (RADS) characterized by persistent asthma-like symptoms following exposure to high concentrations of the compound. The compound is also corrosive and can cause skin and eye irritation upon contact .

Safety Data

Hazard TypeDescription
CorrosiveCauses severe skin burns and eye damage.
ToxicMay cause respiratory irritation and lung damage.
EnvironmentalHigh persistence in water and soil; low bioaccumulation potential.

Synthesis Applications

This compound serves as a versatile intermediate in organic chemistry. Its acyl chloride functionality allows it to participate in nucleophilic substitution reactions, facilitating the introduction of a four-carbon chain into various target molecules. Notably, it is employed in the synthesis of carolic acid, a secondary metabolite found in plants such as Carthamus tinctorius (safflower) and Calendula officinalis (marigold) through a multi-step reaction involving ethoxymagnesiomalonic ester .

Case Studies and Research Findings

  • Synthesis of Carolic Acid :
    • Reaction Overview : this compound reacts with ethoxymagnesiomalonic ester to produce carolic acid.
    • Yield : The synthesis process typically yields a high percentage of carolic acid, demonstrating the efficiency of this compound as a precursor.
  • Protein Labeling :
    • Some studies have explored the potential of this compound as a labeling agent for protein structure determination. This application remains under investigation but indicates the compound's versatility beyond traditional organic synthesis.
  • Toxicological Studies :
    • Research has highlighted the acute toxicity associated with inhalation and dermal exposure to this compound, emphasizing the need for stringent safety protocols when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. How is 4-Bromobutyryl chloride characterized using spectroscopic methods?

FTIR analysis is critical for tracking functional group transformations. For example, the disappearance of the hydroxyl (-OH) stretch at ~3500 cm⁻¹ and the emergence of a carbonyl (C=O) peak at ~1720 cm⁻¹ confirm successful acylation or esterification reactions. NMR (¹H/¹³C) can further validate structural changes, such as the appearance of methylene (-CH₂-) signals adjacent to the bromine and carbonyl groups .

Q. What safety protocols are essential for handling this compound?

Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store in a corrosion-resistant container under inert gas (e.g., argon) to prevent hydrolysis. Immediate first aid for skin contact involves washing with soap/water for 15 minutes, followed by medical consultation .

Q. What are the primary synthetic applications of this compound in organic chemistry?

It is widely used to introduce bromoalkyl chains via nucleophilic acyl substitution. For example, it reacts with alcohols (e.g., β-sitosterol) to form bromoesters, enabling subsequent functionalization (e.g., azide substitution for click chemistry) .

Q. How should moisture-sensitive reactions involving this compound be conducted?

Use anhydrous solvents (e.g., dichloromethane) and dry reaction conditions. Pre-purge glassware with nitrogen/argon. Monitor reaction progress via TLC or GC-MS to detect premature hydrolysis byproducts .

Advanced Research Questions

Q. How can alkylation reactions with this compound be optimized for high yields?

Employ a strong base like Cs₂CO₃ in 1,4-dioxane at 110°C to facilitate efficient deprotonation of phenolic or alcoholic substrates. Control stoichiometry (1–2 equivalents of acyl chloride) and reaction time (12–14 hours) to minimize side reactions .

Q. What strategies resolve contradictions in spectral data during reaction monitoring?

If unexpected FTIR/NMR signals arise (e.g., residual hydroxyl groups), confirm reaction completion via alternative methods like mass spectrometry. Re-examine purification steps (e.g., column chromatography with pentane/EtOAC gradients) to isolate pure products .

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

In drug development, it serves as a linker for conjugating pharmacophores. For instance, in HDAC6 inhibitor synthesis, it alkylates p-cresol to generate intermediates for radical bromination, enabling downstream cyclization .

Q. What mechanistic insights explain its reactivity with diverse nucleophiles?

The electron-withdrawing bromine and carbonyl groups enhance electrophilicity at the acyl carbon, favoring SN2 mechanisms with alcohols/thiols. Steric hindrance from the butyryl chain may slow reactions with bulky nucleophiles, requiring elevated temperatures .

Q. How can byproducts from esterification with this compound be minimized?

Use coupling agents like DCC to activate carboxylic acids, avoiding direct acylation. Alternatively, employ Schotten-Baumann conditions (aqueous base) for rapid reaction quenching and byproduct removal .

Q. Analytical and Methodological Considerations

Q. What analytical techniques are critical for verifying bromoester formation?

Combine FTIR (C=O at ~1720 cm⁻¹), ¹H NMR (methylene protons at δ 3.4–3.6 ppm), and HRMS to confirm molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How should researchers address discrepancies between theoretical and observed reaction outcomes?

Systematically vary parameters (temperature, solvent polarity, base strength) and analyze intermediates via stopped-flow kinetics or DFT calculations. Cross-validate with literature procedures (e.g., Alfa Aesar protocols) .

Q. Safety and Compliance

Q. What regulatory guidelines govern the disposal of this compound waste?

Follow OSHA HazCom 2012 and REACH regulations. Neutralize residues with sodium bicarbonate, then dispose via licensed hazardous waste facilities. Document disposal in compliance with 40 CFR Part 261 (US) or 91/156/EEC (EU) .

Properties

IUPAC Name

4-bromobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRXDSAJLSRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061296
Record name Butanoyl chloride, 4-bromo-
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Molecular Weight

185.45 g/mol
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CAS No.

927-58-2
Record name 4-Bromobutanoyl chloride
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Record name 4-Bromobutyryl chloride
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Record name Butanoyl chloride, 4-bromo-
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Record name Butanoyl chloride, 4-bromo-
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Record name 4-bromobutyryl chloride
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Record name 4-BROMOBUTYRYL CHLORIDE
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Synthesis routes and methods

Procedure details

A suspension solution of 3.9 g of benzene (50 mmol) and 1.33 g of aluminum chloride (10 mmol) was cooled to 10°C., and 1.95 g of 4-bromobutyryl chloride (purity: 95%, 10 mmol) was dropwise added to the above solution at the same temperature. After raising the temperature to 20 C. and stirring the mixture for two hours, the solution was added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, after the aqueous phase was extracted with benzene and the organic phase was washed with diluted hydrochloric acid and brine, the solvent was removed by distillation under reduced pressure to give 4-bromobutyrophenone in a 84.7% yield from 4-bromobutyryl chloride.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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